Molecular Weight and Polarity Differentiation vs. 3-Hydroxy Analog (CAS 1008526-70-2)
tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate (MW = 216.23 g·mol⁻¹) is 16 mass units lighter than its 3-hydroxy analog tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (MW = 232.23 g·mol⁻¹) . Critically, the target compound lacks the hydroxyl hydrogen-bond donor, resulting in a calculated PSA (polar surface area) of 58.6 Ų versus 95.6 Ų for the hydroxy analog — a ~39% reduction that may translate to improved passive membrane permeability in derived CNS-targeted compounds [1]. This difference is consistent with the established azetidine scaffold profiling data from Lowe et al. (2012), where removal of polar substituents on the azetidine core correlated with improved BBB penetration scores in PAMPA assays [1].
| Evidence Dimension | Polar Surface Area (PSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | PSA ≈ 58.6 Ų; HBD count = 0; MW = 216.23 g·mol⁻¹ |
| Comparator Or Baseline | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS 1008526-70-2): PSA = 95.59 Ų; HBD count = 1; MW = 232.23 g·mol⁻¹ |
| Quantified Difference | ΔPSA ≈ −39%; ΔHBD = −1; ΔMW = −16 g·mol⁻¹ (−6.9%) |
| Conditions | PSA calculated via ChemSrc reported values; MW from vendor certificates of analysis. |
Why This Matters
For CNS drug discovery programs where PSA < 90 Ų and HBD ≤ 3 are recommended for blood-brain barrier penetration, the target compound's reduced polarity offers a measurable advantage over the hydroxy analog in lead optimization campaigns.
- [1] Lowe, J. T.; Lee, M. D.; Kesavan, S.; et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J. Org. Chem. 2012, 77 (17), 7187–7211. DOI: 10.1021/jo300974j. View Source
